Potassium hydrogen cis-epoxysuccinate

Catalog No.
S13154289
CAS No.
63767-33-9
M.F
C4H2K2O5
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hydrogen cis-epoxysuccinate

CAS Number

63767-33-9

Product Name

Potassium hydrogen cis-epoxysuccinate

IUPAC Name

dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate

Molecular Formula

C4H2K2O5

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;;

InChI Key

IONWUDUSGKXPMQ-BZMHZNRSSA-L

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Potassium hydrogen cis-epoxysuccinate is a potassium salt derived from cis-epoxysuccinic acid, characterized by its molecular formula C4H4O5K\text{C}_4\text{H}_4\text{O}_5\text{K} and a molecular weight of 208.25 g/mol. This compound features an epoxide functional group, which contributes to its reactivity and biological significance. As a hydrophilic and mirror-symmetric molecule, it plays a crucial role in various chemical and biological processes, particularly in enzymatic reactions involving epoxide hydrolases.

The primary chemical reaction involving potassium hydrogen cis-epoxysuccinate is its hydrolysis, catalyzed by cis-epoxysuccinate hydrolases. This reaction converts the epoxide into tartaric acid enantiomers:

cis epoxysuccinate+H2OCESHL tartaric acid or D tartaric acid\text{cis epoxysuccinate}+\text{H}_2\text{O}\xrightarrow{\text{CESH}}\text{L tartaric acid}\text{ or }\text{D tartaric acid}

The reaction conditions, such as pH and temperature, significantly influence the yield and stereochemistry of the products. The presence of specific catalytic residues in the enzyme facilitates the nucleophilic attack on the epoxide ring, leading to the formation of the corresponding tartaric acid.

Potassium hydrogen cis-epoxysuccinate exhibits notable biological activity, particularly as a substrate for enzymes known as cis-epoxysuccinate hydrolases. These enzymes catalyze the hydrolysis of the epoxide group, producing enantiomeric forms of tartaric acid, which are valuable in various biochemical applications. The unique stereochemical properties of this compound allow it to participate in asymmetric synthesis processes, making it a significant player in organic chemistry and biochemistry.

The synthesis of potassium hydrogen cis-epoxysuccinate can be achieved through several methods:

  • Epoxidation of Maleate: This method involves the epoxidation of maleic acid derivatives using hydrogen peroxide in the presence of an epoxidation catalyst. The process is optimized to minimize by-products such as DL-tartrate.
  • Catalytic Processes: The use of specific catalysts in aqueous solutions containing alcohols enhances the yield and purity of the resulting potassium hydrogen cis-epoxysuccinate. Reaction conditions typically include a controlled pH (2.5 to 4.5) and temperatures ranging from 30°C to 70°C .
  • Purification Techniques: After synthesis, crystallization techniques are employed to isolate and purify potassium hydrogen cis-epoxysuccinate from reaction mixtures.

Potassium hydrogen cis-epoxysuccinate has several applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing enantiomerically pure tartaric acids used in drug formulations.
  • Biotechnology: Its role as a substrate for epoxide hydrolases makes it valuable in enzyme-catalyzed reactions for producing chiral compounds.
  • Food Industry: Tartaric acids derived from this compound are utilized as stabilizers and acidity regulators in food products.

Studies on potassium hydrogen cis-epoxysuccinate have focused on its interactions with various enzymes, particularly cis-epoxysuccinate hydrolases. Research indicates that specific amino acids within these enzymes interact with the substrate to facilitate hydrolysis. Structural analyses have revealed key catalytic residues that play critical roles in substrate binding and reaction mechanisms .

Several compounds share structural similarities with potassium hydrogen cis-epoxysuccinate, each with unique properties:

Compound NameMolecular FormulaKey Features
Cis-Epoxysuccinic AcidC4H4O5Direct precursor; involved in similar reactions.
Tartaric AcidC4H6O6Product of hydrolysis; widely used in food & drugs.
Maleic AcidC4H4O4Precursor for epoxidation; less hydrophilic than epoxysuccinates.
Sodium Hydrogen MaleateC4H3NaO5Related salt form; used in similar synthetic pathways.

Potassium hydrogen cis-epoxysuccinate is unique due to its specific epoxide structure, which enhances its reactivity compared to other similar compounds. Its ability to undergo stereospecific reactions distinguishes it from non-epoxidated analogs like maleic acid.

Potassium hydrogen cis-epoxysuccinate is a salt derived from cis-epoxysuccinic acid, in which one carboxyl group is deprotonated and paired with a potassium ion, while the other remains protonated. The compound is notable for its rigid, small-ring epoxide moiety and the defined spatial arrangement of its substituents, both of which have significant implications for its chemical reactivity, physical properties, and potential applications in synthesis and industry. The detailed exploration of its structure begins with the elucidation of its molecular geometry and stereochemistry, proceeds to an examination of crystallographic data and symmetry, and concludes with a comparative analysis relative to its trans-epoxysuccinate isomers.

Molecular Geometry and Stereochemical Properties

The molecular structure of potassium hydrogen cis-epoxysuccinate is fundamentally defined by the presence of a four-carbon backbone, in which two adjacent carbon atoms are bridged by an oxygen atom to form a three-membered epoxide ring. The remaining two carbons each bear carboxyl groups, with one coordinated to a potassium ion and the other retaining a proton. The cis-configuration of the epoxide ring means that the two carboxyl substituents are positioned on the same side of the molecule, imparting a distinct stereochemical identity compared to the trans isomer.

From a geometric perspective, the epoxide ring imposes significant angle strain, with C–O–C and C–C–O bond angles deviating from the ideal tetrahedral value of 109.5 degrees, typically contracting to approximately 60–65 degrees due to the constraints of the three-membered ring. The cis-relationship between the carboxyl groups further influences the overall molecular conformation, resulting in a non-planar, puckered structure that minimizes steric repulsion and maximizes hydrogen bonding potential between the protonated carboxyl group and the potassium-coordinated carboxylate.

The stereochemistry of potassium hydrogen cis-epoxysuccinate is unambiguously defined by the relative positions of the carboxyl groups and the epoxide oxygen. In the cis isomer, both carboxyl substituents reside on the same side of the epoxide plane, which can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and through computational modeling of the lowest-energy conformers. The spatial arrangement of the potassium ion, which typically coordinates to the oxygen atoms of the deprotonated carboxyl group and may also interact with the epoxide oxygen, further stabilizes the molecular geometry and contributes to the compound’s unique physicochemical properties [2].

Table 1. Key Molecular Parameters of Potassium Hydrogen Cis-Epoxysuccinate

ParameterValue/DescriptionReference
Molecular FormulaC4H3KO5 [2]
Molecular Weight208.25 g/mol [2]
Epoxide Ring Bond Angles (approximate)60–65° (C–O–C, C–C–O) [2]
Carboxyl Group PositioningCis (same side of epoxide ring) [2]
Potassium Coordination SitesCarboxylate oxygen, possibly epoxide O [2]

The molecular geometry is further corroborated by computational chemistry studies, which reveal that the cis-epoxide ring enforces a compact, bent conformation. The potassium ion’s position is dictated by electrostatic and coordination interactions, often resulting in a chelated structure that can be observed in both solution and solid-state forms. The stereochemical rigidity of the molecule is a direct consequence of the epoxide ring and the fixed positions of the carboxyl groups, which together define the three-dimensional shape and reactivity of the compound.

Crystallographic Data and Symmetry Considerations

Crystallographic analysis provides critical insight into the precise spatial arrangement of atoms within potassium hydrogen cis-epoxysuccinate. While direct single-crystal X-ray diffraction data for this specific compound are limited in the public domain, the structural features can be inferred from related epoxysuccinate salts and from established principles of small-molecule crystallography.

The crystalline form of potassium hydrogen cis-epoxysuccinate is expected to exhibit a network of ionic and hydrogen-bonding interactions. The potassium ion, due to its relatively large ionic radius and preference for high coordination numbers, typically interacts with multiple oxygen atoms from adjacent carboxylate and possibly epoxide groups. This leads to the formation of extended coordination polymers or discrete molecular units, depending on crystallization conditions. The hydrogen-bonding potential of the protonated carboxyl group further contributes to the stabilization of the crystal lattice, often resulting in the formation of dimeric or polymeric hydrogen-bonded motifs.

Symmetry considerations are central to understanding the packing and overall structure of the crystal. The cis-configuration of the epoxide and carboxyl groups reduces the overall molecular symmetry compared to the trans isomer, which can adopt a more planar and symmetric arrangement. In the crystal, the asymmetric unit is likely to contain one molecule of potassium hydrogen cis-epoxysuccinate, with the potassium ion occupying a general position and the organic moiety adopting a conformation that maximizes favorable electrostatic and hydrogen-bonding interactions.

The space group of the crystal is typically dictated by the molecular symmetry and the nature of the ionic and hydrogen-bonding interactions. For potassium salts of small organic acids, common space groups include monoclinic and orthorhombic systems, with the possibility of higher symmetry in the presence of additional crystallization water or solvent molecules. The unit cell dimensions and symmetry elements can be determined through X-ray diffraction experiments, which reveal the precise arrangement of molecules and ions in the solid state.

Comparative Analysis with Trans-Epoxysuccinate Isomers

A critical aspect of understanding potassium hydrogen cis-epoxysuccinate is its comparison with the trans-epoxysuccinate isomers. The trans isomer, in which the two carboxyl groups are positioned on opposite sides of the epoxide ring, exhibits markedly different structural and physicochemical properties. This section provides a detailed comparative analysis, highlighting the key differences and their implications.

Structurally, the trans-epoxysuccinate isomer adopts a more extended, planar conformation, with the carboxyl groups oriented away from each other. This reduces steric hindrance and allows for more efficient packing in the crystal lattice, often resulting in higher symmetry space groups and more regular coordination environments for the potassium ion. The trans isomer’s planarity also facilitates the formation of linear hydrogen-bonded chains or networks, in contrast to the more compact, cyclic hydrogen-bonding motifs observed in the cis isomer.

From a stereochemical perspective, the trans isomer lacks the internal strain associated with the cis configuration, leading to differences in reactivity and stability. The epoxide ring in the trans isomer is less susceptible to nucleophilic attack due to the reduced proximity of the carboxyl groups, whereas the cis isomer’s geometry brings these groups into closer spatial proximity, potentially facilitating intramolecular reactions or interactions.

The physicochemical properties of the two isomers are summarized in the following table, which highlights the key distinctions in molecular geometry, crystallographic features, and coordination environments.

Table 3. Comparative Structural Features of Cis- and Trans-Epoxysuccinate Isomers

Property/FeatureCis-EpoxysuccinateTrans-EpoxysuccinateReference
Carboxyl Group PositionSame side of epoxide ring (cis)Opposite sides of epoxide ring (trans) [2]
Molecular ConformationBent, compactExtended, planar [2]
Crystal SymmetryLower (monoclinic/orthorhombic)Higher (often orthorhombic or higher) [1]
Potassium Coordination6–8 coordinate, chelated6–8 coordinate, more regular [1]
Hydrogen Bonding MotifsCyclic, dimericLinear, chain-like [1]
Epoxide Ring StrainHigher (due to cis arrangement)Lower (due to trans arrangement) [2]

These differences have significant implications for the chemical reactivity, solubility, and potential applications of the two isomers. The cis isomer, with its higher ring strain and more compact structure, may exhibit enhanced reactivity in certain contexts, such as ring-opening reactions or as a precursor in polymer synthesis. The trans isomer, by contrast, may be favored in applications requiring greater stability or more regular crystalline forms.

Conventional Synthesis Routes from Maleic Anhydride

The conventional synthesis of potassium hydrogen cis-epoxysuccinate relies primarily on the epoxidation of maleic anhydride using hydrogen peroxide under carefully controlled conditions [1] [2]. This established methodology represents the cornerstone of industrial production, with process parameters optimized over decades of commercial application.

The fundamental reaction involves the nucleophilic attack of hydrogen peroxide on the double bond of maleic anhydride in the presence of catalytic species [3]. The reaction proceeds through a two-stage mechanism where maleic anhydride first hydrolyzes to form maleate salts, followed by epoxidation to yield the desired cis-epoxysuccinate product [1]. Temperature control is critical, with optimal conditions maintained between 60-70°C to ensure selective epoxidation while minimizing side reactions [4] .

Key process parameters for conventional synthesis include maintaining pH values between 6.0-7.0 using potassium hydroxide as the base [6]. The molar ratio of potassium hydroxide to maleic anhydride is typically controlled at 1.18:1, ensuring complete neutralization while providing the necessary alkaline environment for epoxidation [6]. Reaction times range from 1.5 to 4 hours depending on catalyst loading and temperature profiles [4] .

Industrial implementations achieve yields ranging from 88-92% under optimized conditions . The process typically employs a four-necked flask configuration equipped with efficient stirring and reflux condensation systems to maintain controlled reaction environments [1]. Temperature regulation below 55°C during hydrogen peroxide addition prevents thermal decomposition and ensures product stability [1].

Product isolation follows established crystallization protocols, with the resulting potassium hydrogen cis-epoxysuccinate obtained through controlled precipitation and purification steps [1]. Ion chromatography analysis confirms product purity levels exceeding 91% for well-controlled synthesis conditions [1].

ParameterConventional RangeOptimized ConditionsYield (%)
Temperature (°C)60-706588-92 [1] [4]
Reaction Time (h)1.5-42-390-95 [1]
pH Range6.0-7.06.591-93 [1]
Catalyst Loading (% w/w)1-21.588-92 [4]

Catalytic Epoxidation Techniques Using Potassium Salts

Advanced catalytic systems utilizing potassium salts have emerged as highly efficient methodologies for potassium hydrogen cis-epoxysuccinate synthesis [4]. These systems leverage the unique properties of transition metal catalysts combined with potassium-based activators to achieve superior conversion rates and product selectivity.

Sodium tungstate represents the most widely studied catalyst system, forming active peroxotungstate complexes under reaction conditions [2] [4]. The catalytic mechanism involves the formation of peroxotungstate species through the interaction of tungstate anions with hydrogen peroxide [4]. These peroxo-complexes demonstrate enhanced electrophilic character, facilitating selective epoxidation of the maleate double bond [4].

Optimal tungstate catalyst loading ranges from 3-4% by weight relative to maleic anhydride, providing maximum catalytic activity without excessive catalyst consumption [4]. Under these conditions, reaction yields reach 95.68%, representing significant improvement over non-catalyzed processes [4]. The tungstate system operates effectively at 65°C with reaction times reduced to 1.5 hours [4].

Sodium molybdate offers an alternative catalytic pathway through peroxomolybdate formation [4]. While demonstrating slightly lower activity compared to tungstate systems, molybdate catalysts provide excellent selectivity with yields ranging from 92-95% [4]. The molybdate mechanism involves similar peroxo-complex formation but with different electronic properties affecting reaction kinetics [4].

Composite tungstate-molybdate systems represent an advanced approach achieving synergistic catalytic effects [4]. These binary catalyst systems combine the high activity of tungstate with the selectivity advantages of molybdate, resulting in optimal performance with catalyst loadings reduced to 1-4% by weight [4]. The synergistic effect produces enhanced reaction rates while maintaining high product selectivity [4].

Catalyst SystemLoading (% w/w)Temperature (°C)Time (h)Yield (%)
Sodium Tungstate3-4651.595.68 [4]
Sodium Molybdate3-4651.592-95 [4]
Tungstate-Molybdate1-4650.5-1.595.68 [4]
Sodium Vanadate2-3652.089-92 [7]

Mechanistic studies reveal that potassium salts function as both pH regulators and crystal nucleation promoters [8]. The potassium cations interact with the catalyst surface, modifying electronic properties and enhancing catalytic activity [8]. X-ray emission spectroscopy studies demonstrate distinct electronic environments for potassium in catalytic systems compared to simple salt forms [8].

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis methodologies for potassium hydrogen cis-epoxysuccinate have gained significant attention as environmental regulations drive the development of eco-friendly production processes [10]. Green chemistry principles emphasize the reduction of hazardous materials, waste minimization, and energy efficiency throughout the synthesis pathway.

Solvent-free synthesis represents a major advancement in sustainable production . Traditional methods employing organic solvents generate substantial waste streams requiring costly treatment and disposal . Modern approaches utilize aqueous reaction media, eliminating organic solvent requirements while maintaining high conversion efficiency . Water serves as both solvent and reactant, participating in the hydrolysis of maleic anhydride while providing the necessary medium for epoxidation [1].

Hydrogen peroxide emerges as the preferred oxidizing agent from green chemistry perspectives [10]. Unlike traditional peracids or other oxidizing systems, hydrogen peroxide generates only water as a byproduct, eliminating toxic waste formation [10]. The use of 30% hydrogen peroxide solutions provides optimal oxidizing capacity while maintaining safe handling characteristics [1] [4].

Catalytic system optimization focuses on reducing heavy metal catalyst requirements through enhanced activity and recyclability [11]. Heterogeneous catalysts immobilized on solid supports enable catalyst recovery and reuse, reducing overall metal consumption [11]. Iron molybdate and tungstate catalysts demonstrate particular promise for sustainable applications due to their stability and recyclability [11].

Biocatalytic approaches represent the most environmentally benign synthesis routes [12] [13]. Recombinant cis-epoxysuccinate hydrolases expressed in Escherichia coli provide highly selective and efficient conversion pathways [12]. These enzymatic systems operate under mild conditions with minimal energy requirements and generate no toxic byproducts [13].

Industrial-scale biocatalytic production achieves wet cell concentrations of 62.45 g/L with specific enzyme activities reaching 380.17 U/mg [12]. Fed-batch fermentation systems in 2000 L reactors demonstrate the scalability of biocatalytic approaches [12]. Immobilized enzyme systems provide enhanced stability and enable continuous production processes [14].

Process intensification through continuous flow methodologies reduces energy consumption and waste generation [15]. Continuous flow systems provide superior heat and mass transfer compared to batch processes, enabling operation at milder conditions while maintaining high productivity [15]. Microreactor technologies offer precise temperature and residence time control, optimizing reaction selectivity and minimizing byproduct formation [15].

Green Chemistry MetricTraditional BatchContinuous FlowBiocatalytic
Solvent Reduction (%)Baseline70-80 [15]95-99 [13]
Energy Consumption (%)Baseline40-60 [15]20-30 [13]
Waste Generation (%)Baseline50-70 [15]5-10 [13]
Carbon Footprint (%)Baseline60-80 [15]10-20 [10]

Life cycle assessment studies demonstrate significant environmental benefits for green synthesis approaches [10]. Biocatalytic routes achieve greater than 180% greenhouse gas emission savings compared to conventional petrochemical processes [10]. The elimination of organic solvents and hazardous catalysts contributes to substantial reductions in environmental impact throughout the product lifecycle [10].

Industrial-Scale Crystallization and Purification Strategies

Industrial crystallization and purification of potassium hydrogen cis-epoxysuccinate requires sophisticated process control to achieve pharmaceutical-grade purity levels while maintaining economic viability [16] [17]. Modern purification strategies integrate multiple unit operations optimized for large-scale production environments.

Vacuum crystallization represents the predominant industrial purification method [18]. This approach involves controlled dehydration under reduced pressure to concentrate the reaction solution and promote crystallization [18]. Vacuum conditions ranging from -60 to -98 kPa enable operation at elevated temperatures (60-95°C) while preventing thermal decomposition [18]. Dehydration rates of 80-90% concentrate the product solution, facilitating high-quality crystal formation [18].

The crystallization process typically removes 380-520 parts by weight of water per 100 parts of starting material [18]. This controlled dehydration increases product concentration from approximately 15-20% to 40-50% by weight, creating optimal conditions for crystal nucleation and growth [18]. Temperature maintenance at 60-95°C during dehydration ensures adequate driving force for water removal while preserving product integrity [18].

Crystal size control represents a critical aspect of industrial purification [16]. Controlled cooling profiles and seeding strategies produce uniform crystal populations with mean sizes ranging from 100-500 micrometers [19]. Larger crystals facilitate downstream processing through improved filtration characteristics and reduced surface area for moisture retention [19]. Crystallization kinetics modeling enables optimization of cooling rates and supersaturation levels [16].

Recrystallization protocols enhance product purity through selective dissolution and controlled precipitation [19]. Hot dissolution in minimal volumes of purified water removes soluble impurities while preserving the desired product [19]. Controlled cooling induces selective crystallization, leaving impurities in solution [19]. Multiple recrystallization cycles achieve purity levels exceeding 98% [19].

Purification ParameterStandard ConditionsEnhanced ConditionsPurity Achieved
Vacuum Pressure (kPa)-60 to -80-80 to -9895-97% [18]
Crystallization Temperature (°C)60-8080-9596-98% [18]
Dehydration Rate (%)70-8080-9097-99% [18]
Crystal Size (μm)100-300200-500Enhanced filtration [19]

Advanced impurity management strategies address specific contamination sources [16]. Structurally related impurities from side reactions require specialized removal techniques based on solubility differences and crystal habit modifications [16]. Ion exchange resins effectively remove ionic impurities while preserving product yield [2]. Activated carbon treatment eliminates organic contaminants and color bodies [16].

Process analytical technology enables real-time monitoring and control of crystallization processes [20]. In-situ Raman spectroscopy provides continuous measurement of solution composition and crystallization progress [20]. Particle size analyzers monitor crystal growth kinetics and enable optimization of crystal size distribution [20]. Automated control systems maintain optimal crystallization conditions throughout the production campaign [20].

Continuous crystallization represents an emerging technology for large-scale production [16]. Continuous systems provide superior temperature and mixing control compared to batch processes, resulting in more uniform product quality [16]. Mixed suspension mixed product removal crystallizers enable steady-state operation with consistent product characteristics [16]. These systems offer reduced footprint and enhanced process control compared to traditional batch crystallizers [16].

Downstream processing integration optimizes overall production efficiency [21]. Continuous filtration systems remove mother liquor while preserving crystal integrity [21]. Integrated washing systems remove residual impurities without dissolving product crystals [21]. Controlled drying protocols ensure complete moisture removal while preventing thermal degradation [21].

Hydrogen Bond Acceptor Count

5

Exact Mass

207.91763613 g/mol

Monoisotopic Mass

207.91763613 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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